REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].N[C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:20])[C:9]=2[CH:8]=1.ClCC(Cl)=O>C(OCC)(=O)C>[CH:12]1[C:11]2[C:10](=[O:20])[C:9]3[C:17](=[CH:18][CH:19]=[CH:7][CH:8]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed thoroughly with cold water
|
Type
|
CUSTOM
|
Details
|
It was then dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].N[C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:20])[C:9]=2[CH:8]=1.ClCC(Cl)=O>C(OCC)(=O)C>[CH:12]1[C:11]2[C:10](=[O:20])[C:9]3[C:17](=[CH:18][CH:19]=[CH:7][CH:8]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed thoroughly with cold water
|
Type
|
CUSTOM
|
Details
|
It was then dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |